![molecular formula C13H19NO B3430657 ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol CAS No. 852857-10-4](/img/structure/B3430657.png)
((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol
Overview
Description
Mechanism of Action
((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol acts as a selective agonist at the delta opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. By selectively targeting this receptor, this compound is able to produce analgesic and antinociceptive effects without the negative side effects associated with traditional opioid medications, such as respiratory depression and addiction.
Biochemical and Physiological Effects:
Studies have shown that this compound produces analgesic and antinociceptive effects in animal models, without causing the negative side effects associated with traditional opioid medications. Additionally, this compound has been shown to reduce the rewarding effects of opioids and other drugs of abuse, suggesting potential therapeutic applications in the treatment of addiction.
Advantages and Limitations for Lab Experiments
One advantage of ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol is its selectivity for the delta opioid receptor, which allows for targeted modulation of pain and reward pathways in the brain. Additionally, this compound has been shown to have a favorable safety profile, with minimal negative side effects. However, one limitation of this compound is its limited availability, which may make it difficult to obtain for research purposes.
Future Directions
Future research on ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol may focus on further elucidating its mechanism of action, as well as investigating its potential therapeutic applications in the treatment of pain and addiction. Additionally, research may explore the potential use of this compound in combination with other medications, to enhance its therapeutic effects. Finally, research may focus on developing more efficient and cost-effective methods of synthesizing this compound, to increase its availability for research and clinical use.
Scientific Research Applications
((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol has been studied for its potential therapeutic applications, particularly in the treatment of pain. It has been shown to have analgesic and antinociceptive effects in animal models, and has been suggested as a potential alternative to traditional opioid medications. Additionally, this compound has been investigated for its potential use in the treatment of addiction, as it has been shown to reduce the rewarding effects of opioids and other drugs of abuse.
properties
IUPAC Name |
[(3S)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTYGPRJDFTUGU-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@@H](C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548988 | |
Record name | {(3S)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
852857-10-4, 109960-55-6 | |
Record name | rel-(3S)-1-[(1R)-1-Phenylethyl]-3-pyrrolidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852857-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {(3S)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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